(S)-3-Phenyl-piperidine hydrochloride
Overview
Description
“(S)-3-Phenyl-piperidine hydrochloride” is a hydrochloride salt of a phenyl-piperidine compound. Hydrochloride salts are commonly used in pharmaceuticals to improve the water solubility of organic compounds .
Molecular Structure Analysis
The molecular structure of a compound like “(S)-3-Phenyl-piperidine hydrochloride” would likely involve a piperidine ring (a six-membered ring with one nitrogen atom) with a phenyl group (a ring of six carbon atoms, i.e., a benzene ring) attached .Chemical Reactions Analysis
The chemical reactions involving hydrochloride salts often involve reactions with bases or other acids . For example, a reaction with a base would likely result in the formation of water and the free base form of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of “(S)-3-Phenyl-piperidine hydrochloride” would depend on its specific structure. Hydrochloride salts generally have high water solubility .Scientific Research Applications
Inhibition of Blood Platelet Aggregation
(E)-4-[4-(Methylthio)phenyl]-1-(2-piperidinyl)-3-buten-2-one hydrochloride, a compound related to (S)-3-Phenyl-piperidine hydrochloride, has been found to inhibit ADP-induced aggregation of blood platelets. This compound was selected from a series of synthesized (2-piperidinyl)- and (2-pyrrolidinyl)ethanones for its potential to prevent platelet aggregation. It also showed inhibitory effects on platelet aggregation ex vivo in guinea pigs. However, its subacute toxicity evaluation indicated an unfavorable therapeutic ratio (Grisar et al., 1976).
Anti-Acetylcholinesterase Activity
A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, structurally related to (S)-3-Phenyl-piperidine hydrochloride, has been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. Introduction of a bulky moiety in the para position of the benzamide increased the activity significantly. The most potent compound in this series showed a strong affinity for AChE over BuChE and increased acetylcholine content in rat brains, marking it as a potential antidementia agent (Sugimoto et al., 1990).
Cytotoxic and Anticancer Agents
1-Aryl-5-diethylamino-1-penten-3-one hydrochlorides and 1-aryl-3-diethylamino-1-propanone hydrochlorides, structurally related to (S)-3-Phenyl-piperidine hydrochloride, have been synthesized and exhibited significant cytotoxicity towards murine P388 and L1210 cells, as well as human tumors. Piperidines in these compounds constituted a new class of cytotoxic agents, showing more potency than their acyclic analogues. Compound 9d particularly displayed promising activity against colon cancers (Dimmock et al., 1998).
Antibacterial and Antioxidant Properties
Hydrochlorides of synthesized aminopropapanols, structurally related to (S)-3-Phenyl-piperidine hydrochloride, exhibited moderate antibacterial activity. The compounds did not possess antioxidant properties, except for specific hydrochlorides which showed high antioxidant activity (Гаспарян et al., 2011).
Anticonvulsant Activity
3-Phenyl-2-piperidinone derivatives, related to (S)-3-Phenyl-piperidine hydrochloride, have been synthesized and evaluated for anticonvulsant activity. Several of these compounds demonstrated activities comparable to or better than valproic acid, a known anticonvulsant drug (Brouillette & Grunewald, 1984).
Safety And Hazards
properties
IUPAC Name |
(3S)-3-phenylpiperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c1-2-5-10(6-3-1)11-7-4-8-12-9-11;/h1-3,5-6,11-12H,4,7-9H2;1H/t11-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKVMJYYCFLIGFJ-RFVHGSKJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CNC1)C2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-Phenyl-piperidine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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